molecular formula C6H6BrF3O3 B1304033 Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate CAS No. 4544-43-8

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B1304033
CAS No.: 4544-43-8
M. Wt: 263.01 g/mol
InChI Key: ZJTZICBXLSNOHU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is an organic compound with the molecular formula C6H6BrF3O3. It is a derivative of butanoic acid and contains bromine, fluorine, and oxygen atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of butanoic acid derivatives. Additionally, this compound can interact with nucleophiles, such as amino acids and peptides, forming covalent bonds that are essential for the synthesis of biologically active molecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, the compound may enhance or inhibit the expression of specific genes involved in metabolic pathways, thereby altering the production of essential metabolites . Furthermore, it can affect cellular proliferation and apoptosis, making it a valuable tool in cancer research and drug development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus inhibiting enzymatic reactions. Alternatively, it can serve as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that enhance or inhibit enzyme activity . Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as an inert atmosphere at low temperatures (2-8°C) . Prolonged exposure to light and air can lead to degradation, reducing its efficacy in biochemical assays. Long-term studies have demonstrated that the compound can have sustained effects on cellular metabolism and gene expression, making it a valuable tool for extended biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with cellular components. At higher doses, it may induce toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may have reduced or adverse effects. These findings are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by esterases, leading to the formation of butanoic acid derivatives that participate in energy production and biosynthetic processes . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the citric acid cycle . These interactions can alter metabolite levels, impacting cellular energy balance and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . For instance, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Once inside cells, the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it influences energy production and metabolic processes. Alternatively, it can be directed to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with bromine and trifluoroacetic anhydride. The reaction typically takes place under controlled conditions, such as low temperatures and inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate and ethyl 2-thio-4,4,4-trifluoro-3-oxobutanoate.

    Reduction Reactions: Products include ethyl 2-hydroxy-4,4,4-trifluoro-3-oxobutanoate.

    Oxidation Reactions: Products include ethyl 2-carboxy-4,4,4-trifluoro-3-oxobutanoate.

Scientific Research Applications

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents.

    Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate: Contains a chlorine atom instead of bromine.

    Ethyl 2-fluoro-4,4,4-trifluoro-3-oxobutanoate: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTZICBXLSNOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382037
Record name ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4544-43-8
Record name ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate react with thiourea to form trifluoromethylthiazoles?

A1: this compound reacts with thiourea under mild conditions to yield both the desired thiazole-5-carboxylate (ethyl 2-(4-hydroxy-5-(trifluoromethyl)thiazol-2-yl)acetate) and the intermediate 4-hydroxythiazoline []. This suggests a reaction mechanism where the thiourea initially attacks the electrophilic carbonyl carbon of the this compound, followed by cyclization and dehydration steps to form the final thiazole ring. The formation of both products indicates that the reaction conditions can influence the equilibrium between the thiazole and its 4-hydroxythiazoline precursor.

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